ZK112993

Beschreibung

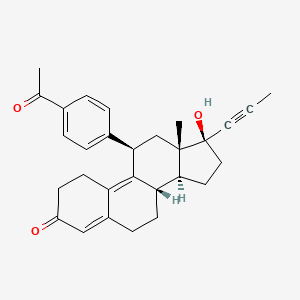

Structure

3D Structure

Eigenschaften

CAS-Nummer |

105114-63-4 |

|---|---|

Molekularformel |

C29H32O3 |

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 |

InChI-Schlüssel |

OPKMKRUFBKTTRF-GCNJZUOMSA-N |

Isomerische SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O |

Kanonische SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ZK 112,993 ZK 112993 ZK-112993 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZK112993

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK112993 is a potent, synthetic steroid that functions as a progesterone (B1679170) receptor (PR) antagonist. Classified as a Type II antiprogestin, its mechanism of action is primarily centered on the competitive inhibition of progesterone binding to its receptor, leading to altered gene expression and subsequent physiological effects. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, including its binding affinity to the progesterone receptor, its effects on receptor-DNA interactions, and its demonstrated anti-tumor activity in preclinical models. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding for research and drug development purposes.

Introduction

Progesterone, a key steroid hormone, exerts its biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon activation, the PR modulates the transcription of specific target genes, playing a crucial role in reproductive processes and contributing to the development and progression of hormone-dependent cancers, such as breast cancer. Progesterone antagonists, also known as antiprogestins, are compounds that competitively block the PR, thereby inhibiting the actions of progesterone.

This compound is a synthetic progestin antagonist that has demonstrated significant anti-tumor potential.[1] It is classified as a Type II progesterone antagonist, a category it shares with the well-known compound mifepristone (B1683876) (RU486).[2] This classification is based on its distinct interaction with the PR compared to Type I antagonists.

Molecular Mechanism of Action

Progesterone Receptor Binding

Interaction with the Progesterone Receptor and DNA

The classification of progesterone antagonists into Type I and Type II is based on their differential effects on the interaction of the PR with DNA.

-

Type I Antagonists (e.g., ZK98299/Onapristone): These compounds typically impair the association of the progesterone receptor with its target DNA sequences, known as progesterone response elements (PREs).

-

Type II Antagonists (e.g., this compound, Mifepristone): In contrast, Type II antagonists, including this compound, promote the binding of the progesterone receptor to PREs.[2]

Upon binding this compound, the progesterone receptor undergoes a conformational change that still permits dimerization and binding to PREs within the promoter regions of target genes. However, this antagonist-bound receptor complex is transcriptionally inactive. It fails to recruit the necessary co-activators required for the initiation of gene transcription. Instead, it is hypothesized to recruit co-repressor proteins, which actively silence gene expression. This "active repression" at the level of gene transcription is a hallmark of Type II progesterone antagonists.

Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately leads to the inhibition of progesterone-mediated gene expression. The following diagram illustrates this signaling pathway.

References

ZK112993: A Technical Guide to a Potent Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993 is a synthetic organic compound that has been identified as a potent progesterone (B1679170) receptor (PR) antagonist.[1][2] Its chemical structure and properties have been characterized, and its biological activity, particularly its potential as a tumor-inhibiting agent, has been investigated in preclinical studies. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, also known by its IUPAC name (8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, is a synthetic steroidal derivative.[3] Its 2D chemical structure is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 428.24 g/mol | [4] |

| XLogP | 4.32 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Topological Polar Surface Area | 54.37 Ų | [4] |

| SMILES | CC(=O)c1ccc(cc1)[C@H]1CC[C@H]2[C@@H]3CCC(=O)C=C[C@H]3CC[C@@]12[C@]1(O)C#CC1 | [3] |

Mechanism of Action: A Type II Progesterone Receptor Antagonist

This compound is classified as a Type II progesterone receptor antagonist.[5] Unlike Type I antagonists that prevent the progesterone receptor (PR) from binding to DNA, Type II antagonists like this compound promote the formation of the PR-DNA complex. However, they prevent the subsequent conformational changes in the receptor that are necessary for the initiation of gene transcription.[5] This effectively blocks the downstream signaling cascade initiated by progesterone.

The progesterone receptor signaling pathway is a critical regulator of female reproductive functions and is implicated in the progression of certain cancers.[3] Progesterone, upon binding to its receptor, induces a conformational change, leading to dimerization and binding to progesterone response elements (PREs) on the DNA. This recruits coactivators and initiates the transcription of target genes. This compound, by binding to the PR and allowing DNA binding but preventing transcriptional activation, acts as a competitive inhibitor of progesterone-mediated gene expression.

Caption: Progesterone Receptor Signaling Pathway and Inhibition by this compound.

Preclinical In Vivo Studies

This compound has demonstrated significant tumor-inhibiting potential in preclinical models of hormone-sensitive breast cancer.

Table 2: Summary of In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Mouse | MXT(+) mammary tumor | 5 mg/kg for 6 weeks (prophylactic) | 95% inhibition of tumor growth; superior to tamoxifen, diethylstilbestrol, and Onapristone | [2] |

| Mouse | MXT(+) mammary tumor | 0.5, 1.0, and 2.0 mg/kg (established tumors) | Strong, dose-dependent inhibition of tumor growth; superior to Onapristone at lower doses | [2] |

| Rat | NMU-induced mammary carcinoma | 5 and 10 mg/kg (established tumors) | Dose-dependent inhibition of tumor growth; slightly superior to Onapristone | [2] |

| Nude Mice | T61 human mammary carcinoma | 10 mg/kg | Significant retardation of tumor growth; superior to Onapristone | [2] |

Experimental Protocols

In Vitro Progesterone Receptor Binding Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general competitive radioligand binding assay to determine the affinity of a compound for the progesterone receptor would typically involve the following steps:

-

Preparation of Receptor Source: A cell line or tissue known to express the progesterone receptor (e.g., T47D breast cancer cells) is homogenized and centrifuged to isolate the cytosolic fraction containing the receptor.

-

Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Antitumor Efficacy Study (General Workflow)

The in vivo studies cited for this compound likely followed a workflow similar to the one outlined below:

Caption: General Experimental Workflow for In Vivo Antitumor Efficacy Studies.

Conclusion

This compound is a well-characterized and potent Type II progesterone receptor antagonist with demonstrated antitumor activity in preclinical models. Its mechanism of action, involving the formation of a transcriptionally inactive receptor-DNA complex, makes it a valuable tool for studying progesterone receptor signaling and a potential candidate for further development as a therapeutic agent for hormone-dependent diseases. Further research to quantify its binding affinity and to fully elucidate its pharmacological profile is warranted.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ZK112993: A Technical Guide to Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and mechanism of action of ZK112993, a potent progesterone (B1679170) receptor antagonist. The information is compiled from available scientific literature and patents, offering a valuable resource for researchers in the field of steroid chemistry and pharmacology.

Chemical Profile of this compound

This compound, with the systematic name 11β-(4-acetylphenyl)-17β-hydroxy-17α-(1-propynyl)-4,9-estradien-3-one, is a synthetic steroid that acts as a competitive antagonist of the progesterone receptor. Its chemical structure and key properties are summarized below.

| Property | Value |

| Systematic Name | 11β-(4-acetylphenyl)-17β-hydroxy-17α-(1-propynyl)-4,9-estradien-3-one |

| Molecular Formula | C₂₉H₃₀O₃ |

| Molecular Weight | 426.55 g/mol |

| Class | Progesterone Receptor Antagonist |

Synthesis of this compound Analogs

Experimental Protocol: Synthesis of a this compound Analog

The synthesis of the analog of this compound involves a sequence of reactions starting from (+)-estrone. A crucial step is the introduction of the 11β-aryl group via a Grignard reaction on a 5α,10α-epoxide intermediate. The final steps involve the formation of the dienone system.

DOT Script for Synthesis Workflow

Caption: A representative synthetic workflow for a this compound analog.

Purification Methods

The purification of this compound and related steroidal compounds typically relies on standard chromatographic and crystallization techniques to achieve high purity.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of progesterone antagonists. Reversed-phase columns (e.g., C18) are commonly employed with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water.

Table 1: Representative HPLC Purification Parameters for Steroidal Compounds

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a wavelength appropriate for the chromophore (e.g., ~240 nm) |

| Flow Rate | Dependent on column dimensions |

Crystallization

Crystallization is a crucial final step to obtain highly pure this compound. The choice of solvent is critical and is determined empirically. Common solvents for the crystallization of steroidal compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process typically involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.

Mechanism of Action: Progesterone Receptor Antagonism

This compound exerts its biological effects by acting as a competitive antagonist at the progesterone receptor (PR). Progesterone, the natural ligand for PR, plays a critical role in the regulation of the female reproductive cycle and pregnancy.

Under normal physiological conditions, the binding of progesterone to its intracellular receptor induces a conformational change in the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in processes such as endometrial receptivity and maintenance of pregnancy.

This compound, as an antagonist, binds to the progesterone receptor but fails to induce the conformational changes necessary for receptor activation. This binding of this compound to the PR prevents the binding of progesterone and blocks the downstream signaling cascade. Consequently, the expression of progesterone-responsive genes is inhibited.

DOT Script for Progesterone Receptor Signaling Pathway

Caption: Progesterone receptor signaling and its antagonism by this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. While a specific, publicly available synthesis protocol remains elusive, the provided information on an analogous compound offers valuable insights for synthetic chemists. The purification of this compound can be achieved through standard chromatographic and crystallization techniques. Understanding its mechanism as a progesterone receptor antagonist is key to its application in research and drug development. This guide serves as a foundational resource for professionals working with this and similar steroidal compounds.

Unveiling the Molecular Target of ZK112993: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK112993 is a potent synthetic steroid that has been identified as a high-affinity antagonist of the progesterone (B1679170) receptor (PR). This technical guide provides a comprehensive overview of the biological target identification of this compound, detailing its mechanism of action, binding affinities, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as an in-depth resource for researchers and professionals involved in steroid hormone receptor research and drug development.

Introduction

This compound is a synthetic steroid that has been investigated for its potential therapeutic applications, particularly in contexts where modulation of progesterone receptor activity is desired.[1] Understanding the precise molecular target and mechanism of action of this compound is crucial for its development as a therapeutic agent. This guide delineates the scientific evidence establishing the progesterone receptor as the primary biological target of this compound and explores its effects on downstream signaling pathways.

Biological Target: Progesterone Receptor (PR)

The primary biological target of this compound is the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. This compound acts as a potent antagonist of the PR.

Mechanism of Action: Type II Progesterone Receptor Antagonist

Progesterone receptor antagonists are classified into two main types based on their mechanism of action. This compound is categorized as a Type II antagonist .[2]

-

Type I Antagonists: These antagonists, upon binding to the PR, prevent the receptor from binding to DNA.

-

Type II Antagonists (including this compound): These antagonists promote the binding of the progesterone receptor to its specific DNA recognition sites, known as progesterone response elements (PREs). However, the binding of a Type II antagonist induces a conformational change in the receptor that prevents the recruitment of coactivators and the assembly of the transcriptional machinery. Consequently, gene transcription is not initiated.[2]

This mechanism allows this compound to effectively block the biological effects of progesterone. The trans-dominant repressive effects of the progesterone receptor A (PR-A) isoform are also induced by this compound.

Quantitative Data: Binding Affinities

Similarly, the cross-reactivity of this compound with other steroid receptors, such as the glucocorticoid receptor (GR), is an important consideration. Studies on related compounds suggest that some progesterone antagonists can exhibit affinity for the GR. However, specific quantitative data on the binding of this compound to the GR is also not publicly available.

| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| This compound | Progesterone Receptor (PR) | High Affinity (Specific values not available) | [1] |

| This compound | Glucocorticoid Receptor (GR) | Data not available |

Table 1: Summary of this compound Binding Affinity Data.

Experimental Protocols for Target Identification and Characterization

The identification and characterization of this compound as a progesterone receptor antagonist involve a series of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

Objective: To quantify the affinity of this compound for the progesterone receptor and other steroid receptors.

Methodology:

-

Preparation of Receptor Source: A source of the progesterone receptor is prepared, typically from cell lysates (e.g., from T47D or MCF-7 breast cancer cells) or purified receptor protein.

-

Radioligand: A radiolabeled progestin with known high affinity for the PR (e.g., [³H]-promegestone or [³H]-ORG 2058) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Reporter Gene Assays

These cell-based assays are used to determine the functional activity of a compound (agonist or antagonist) on a specific receptor.

Objective: To assess the ability of this compound to inhibit progesterone-induced gene transcription.

Methodology:

-

Cell Culture: A suitable cell line that expresses the progesterone receptor (e.g., T47D) is used.

-

Transfection: The cells are transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: The transfected cells are treated with a known progesterone agonist (e.g., R5020) in the presence and absence of varying concentrations of this compound.

-

Measurement of Reporter Activity: The expression of the reporter gene is quantified by measuring its activity (e.g., luminescence for luciferase).

-

Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates its antagonistic activity.

Caption: Workflow for Reporter Gene Assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions, in this case, the binding of the progesterone receptor to its DNA response element.

Objective: To determine the effect of this compound on the binding of the progesterone receptor to the progesterone response element (PRE).

Methodology:

-

Probe Preparation: A short DNA probe containing the PRE sequence is labeled (e.g., with ³²P or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with a source of progesterone receptor (e.g., nuclear extract from treated cells) in the presence of progesterone or this compound.

-

Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

-

Detection: The position of the labeled DNA probe is visualized. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

-

Analysis: As a Type II antagonist, this compound is expected to promote the formation of the PR-PRE complex, resulting in a shifted band.

Caption: Workflow for Electrophoretic Mobility Shift Assay.

Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of events that ultimately leads to the blockage of progesterone-mediated gene expression.

Caption: this compound Signaling Pathway.

Conclusion

This compound has been unequivocally identified as a potent Type II progesterone receptor antagonist. Its mechanism of action involves binding to the PR, promoting its association with DNA, but ultimately preventing the transcriptional activation of target genes. While its high affinity for the PR is well-established qualitatively, further studies are required to provide precise quantitative binding data for both the progesterone and glucocorticoid receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel steroid receptor modulators. This comprehensive understanding is essential for advancing its potential therapeutic applications.

References

ZK112993: A Preclinical Overview of a Potent Progesterone Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies conducted on ZK112993, a potent Type II progesterone (B1679170) receptor (PR) antagonist. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational data supporting the potential therapeutic applications of this compound, particularly in the context of hormone-dependent cancers.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by acting as a competitive antagonist of the progesterone receptor. Unlike Type I antagonists which impair the receptor's ability to bind to DNA, this compound, as a Type II antagonist, promotes the binding of the progesterone receptor to progesterone response elements (PREs) on the DNA. However, this binding does not initiate the downstream transcriptional events typically triggered by progesterone. Instead, it is hypothesized that the this compound-PR complex fails to induce the necessary conformational changes in the receptor to recruit co-activators, thereby blocking the expression of progesterone-responsive genes involved in cell proliferation and survival.[1]

Signaling Pathway

The binding of this compound to the progesterone receptor interferes with the normal progesterone signaling cascade. Progesterone, upon binding to its receptor, typically triggers a signaling pathway that can involve the activation of downstream effectors such as the Wnt and RANKL signaling pathways. These pathways are crucial for the proliferation and expansion of hormone-responsive cells. By blocking the transcriptional activity of the progesterone receptor, this compound effectively inhibits these downstream proliferative signals.

In Vitro Studies: Antiproliferative Effects

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic and antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).

Materials:

-

Breast cancer cell lines (e.g., T47D, MCF-7)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Studies: Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in preclinical animal models of hormone-dependent breast cancer.[3]

Quantitative Data from In Vivo Studies

| Animal Model | Treatment and Dosage | Outcome | Reference |

| MXT(+) Mammary Tumor (Mouse) | 5 mg/kg for 6 weeks (immediately after implantation) | 95% inhibition of tumor growth | [3] |

| MXT(+) Mammary Tumor (Mouse) | 0.5, 1.0, and 2.0 mg/kg (on established tumors) | Strong inhibition, comparable to ovariectomy and superior to Onapristone (B1677295) at lower doses | [3] |

| T61 Human Mammary Carcinoma (Nude Mice) | 10 mg/kg | Significant retardation of tumor growth, superior to Onapristone | [3] |

| NMU-induced Mammary Carcinoma (Rat) | 5 and 10 mg/kg (on established tumors) | Dose-dependent inhibition of tumor growth, slightly superior to Onapristone | [3] |

Experimental Protocol: NMU-Induced Mammary Carcinoma Model in Rats

This protocol provides a general framework for inducing mammary tumors in rats to test the efficacy of anti-cancer compounds.

Objective: To evaluate the in vivo anti-tumor activity of this compound on established N-methyl-N-nitrosourea (NMU)-induced mammary tumors in rats.

Materials:

-

Female Sprague-Dawley rats (50-60 days old)

-

N-methyl-N-nitrosourea (NMU)

-

This compound

-

Vehicle for drug administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Induction: Administer NMU (e.g., 50 mg/kg body weight) intraperitoneally to the rats.

-

Tumor Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 5-10 mm in diameter), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound at the desired doses (e.g., 5 and 10 mg/kg) and vehicle to the respective groups daily or as determined by pharmacokinetic studies.

-

Tumor Measurement: Measure the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (length x width^2) / 2.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.

Pharmacokinetics

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively available in the public literature. However, to provide a relevant context, the pharmacokinetic profiles of other well-characterized progesterone antagonists, onapristone and mifepristone (B1683876), are summarized below. It is important to note that these are for reference and the properties of this compound may differ.

Reference Pharmacokinetic Data of Progesterone Antagonists

| Parameter | Onapristone | Mifepristone |

| Absorption | Rapidly absorbed. Tmax is delayed with food.[4] | Rapidly absorbed. Peak plasma concentrations reached ~90 minutes after administration.[5][6] |

| Distribution | Large tissue diffusion suggested by a large volume of the deep compartment.[7] | ~98% bound to plasma proteins (albumin and alpha-1-acid glycoprotein).[5][6] |

| Metabolism | Metabolized, with the main metabolite being N-mono-desmethyl onapristone.[4] | Extensively metabolized in the liver, primarily by CYP3A4, through N-demethylation and terminal hydroxylation.[8][9][10] |

| Excretion | - | Primarily excreted in feces (~83%) and to a lesser extent in urine (~9%).[6] |

| Half-life (t1/2) | ~4 hours (fasted state).[4] | 25 to 30 hours.[8] |

Conclusion

The preliminary in vitro and in vivo data on this compound suggest that it is a potent progesterone antagonist with significant anti-tumor activity in preclinical models of hormone-dependent breast cancer. Its mechanism of action as a Type II antagonist that blocks the transcriptional activity of the progesterone receptor provides a strong rationale for its further investigation as a therapeutic agent. While detailed pharmacokinetic and in vitro potency data for this compound are not yet fully available, the existing studies lay a solid foundation for future research and development. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone antagonists: tumor-inhibiting potential and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. A single-dose PK study of onapristone including the effect of food on absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mifepristone - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of ZK112993

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK112993 is a potent, synthetic progesterone (B1679170) antagonist that has demonstrated significant potential in preclinical cancer models. As an 11β-(4-acetyl-phenyl)-analog of Mifepristone, it exhibits a high affinity for the progesterone receptor (PR).[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound. It is important to note that while preclinical pharmacodynamic studies have been published, detailed quantitative pharmacokinetic data and specific experimental protocols for this compound are not extensively available in the public domain. This document synthesizes the existing information and presents generalized experimental methodologies and signaling pathways based on the characteristics of this compound as a Type II progesterone antagonist.

Pharmacodynamic Profile

This compound functions as a progesterone antagonist, exhibiting a strong anti-proliferative effect in hormone-sensitive cancers. Its primary mechanism of action is through competitive binding to the progesterone receptor.

Mechanism of Action: Type II Progesterone Antagonist

This compound is classified as a Type II progesterone antagonist. Unlike Type I antagonists which impair the association of the progesterone receptor with DNA, Type II antagonists like this compound promote the binding of the receptor to progesterone response elements (PREs) on the DNA. However, this binding does not lead to the subsequent conformational changes in the receptor that are necessary for the initiation of gene transcription. This results in a non-productive interaction that blocks the normal signaling pathway of progesterone.

In Vivo Antitumor Activity

Preclinical studies have demonstrated the potent tumor-inhibiting effects of this compound in various rodent models of hormone-sensitive breast cancer.

Table 1: Summary of In Vivo Antitumor Efficacy of this compound

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Mouse | Hormone-dependent MXT(+) mammary tumor (implanted) | 5 mg/kg for 6 weeks | 95% inhibition of tumor growth; significantly superior to tamoxifen, diethylstilbestrol, and Onapristone. | [1] |

| Mouse | Established MXT(+) mammary tumors | 0.5, 1.0, and 2.0 mg/kg | Strong, dose-dependent inhibition of tumor growth, comparable to ovariectomy and superior to Onapristone at lower doses. | [1] |

| Nude Mouse (castrated male) | Receptor-positive human mammary carcinoma T61 (implanted) | 10 mg/kg | Significant retardation of tumor growth; superior to Onapristone but weaker than tamoxifen. | [1] |

| Rat | NMU-induced mammary carcinoma (established tumors) | 5 and 10 mg/kg | Dose-dependent inhibition of tumor growth; slightly superior to Onapristone but weaker than ovariectomy. | [1] |

Pharmacokinetic Profile

Experimental Protocols (Generalized)

The following are generalized protocols representing the types of experiments that would be conducted to determine the pharmacodynamic and pharmacokinetic properties of this compound.

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the progesterone receptor.

Methodology:

-

Preparation of Receptor: A source of progesterone receptor is required, typically from the cytosol of cells known to express high levels of PR (e.g., T47D breast cancer cells) or a purified recombinant PR protein.

-

Radioligand: A radiolabeled progestin, such as [³H]-Progesterone, is used as the competitor.

-

Assay:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the PR.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of this compound in a xenograft mouse model of breast cancer.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: Hormone-dependent human breast cancer cells (e.g., T61) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered at various doses (e.g., 5 and 10 mg/kg) via a specified route (e.g., oral gavage or subcutaneous injection) for a defined period. The control group receives the vehicle.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound is a potent progesterone antagonist with demonstrated preclinical efficacy in inhibiting the growth of hormone-sensitive breast tumors. Its mechanism as a Type II antagonist provides a clear rationale for its antitumor activity. However, a comprehensive understanding of its pharmacokinetic profile is lacking in the public literature. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to support its potential clinical development. The generalized protocols and workflows presented in this guide provide a framework for the types of studies that would be necessary to achieve this.

References

An In-depth Technical Guide on the Core Safety and Toxicity Assessment of ZK112993 (Lilopristone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, also known as lilopristone (B1675395), is a synthetic steroid that acts as a potent progesterone (B1679170) and glucocorticoid receptor antagonist.[1] Its primary mechanism of action involves blocking the cellular receptors for progesterone, thereby inhibiting the biological effects of this hormone.[1] This activity has led to its investigation for potential applications in fertility regulation, including contraception and early termination of pregnancy.[1] As with any drug candidate, a thorough assessment of its safety and toxicity profile is a critical component of the drug development process. This guide provides a technical overview of the key aspects of the safety and toxicity assessment for this compound.

Pharmacological Effects

The primary pharmacological action of this compound is the competitive antagonism of the progesterone receptor. In animal studies, lilopristone has demonstrated potent abortifacient effects. For instance, in common marmosets, treatment with lilopristone induced a premature drop in plasma progesterone levels, decidual collapse, and expulsion of fetuses.[1] These effects are attributed to both the direct blockage of progesterone receptors in target organs and a potential decrease in progesterone synthesis.[1]

Core Safety and Toxicity Assessment

A comprehensive preclinical safety and toxicity evaluation is essential to characterize the potential risks associated with a new chemical entity. This process typically involves a tiered approach, starting with acute toxicity studies, followed by sub-chronic and chronic toxicity assessments. These studies are conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

Objective: To determine the potential for adverse effects following a single oral dose of the test substance.

Experimental Protocol (Based on OECD Guideline 423):

-

Test System: Typically, a rodent species such as the rat is used.[2][3]

-

Dosing: A single oral dose of the substance is administered. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed effects.[3]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.[3]

-

Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), which is the dose that is lethal to 50% of the test animals. Other observations include clinical signs of toxicity and gross pathological changes at necropsy.[4][5]

Data Presentation:

While specific LD50 values for this compound are not publicly available, the results of an acute oral toxicity study would be summarized as follows:

| Parameter | Result |

| Test Species | e.g., Wistar Rat |

| Guideline | OECD 423 |

| LD50 (Oral) | Not publicly available |

| Clinical Signs | e.g., Sedation, lethargy, etc. (if observed) |

| Pathological Findings | e.g., No significant findings (if applicable) |

Repeated Dose 28-Day Oral Toxicity

Objective: To evaluate the toxicity of a substance after repeated oral administration over a 28-day period.

Experimental Protocol (Based on OECD Guideline 407):

-

Test System: Typically conducted in a rodent species.[6][7][8]

-

Dosing: The test substance is administered daily for 28 days at three or more dose levels, along with a control group.[7]

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[7]

-

Endpoints: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically to identify any target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[7]

Data Presentation:

Key findings from a 28-day repeated-dose study for this compound would be presented in a table similar to this:

| Parameter | Findings |

| Test Species | e.g., Sprague-Dawley Rat |

| Guideline | OECD 407 |

| NOAEL | Not publicly available |

| Target Organs of Toxicity | Not publicly available (would be identified through histopathology) |

| Key Hematological Effects | e.g., Changes in red or white blood cell counts (if observed) |

| Key Biochemical Effects | e.g., Alterations in liver enzymes or kidney function markers (if observed) |

Repeated Dose 90-Day Oral Toxicity

Objective: To assess the cumulative toxic effects of a substance over a longer duration of exposure.

Experimental Protocol (Based on OECD Guideline 408):

-

Test System: Typically performed in a rodent species.[9][10][11][12]

-

Dosing: The test substance is administered daily for 90 days at multiple dose levels.[10][11]

-

Observations: Similar to the 28-day study, with detailed clinical observations, body weight, and food consumption monitoring.[11]

-

Endpoints: Comprehensive hematology, clinical biochemistry, and urinalysis are conducted. A thorough gross and microscopic pathological examination of organs and tissues is performed to identify any long-term toxic effects and establish a NOAEL.[10][12]

Data Presentation:

The summary of a 90-day toxicity study for this compound would be structured as follows:

| Parameter | Findings |

| Test Species | e.g., Wistar Rat |

| Guideline | OECD 408 |

| NOAEL | Not publicly available |

| Target Organs of Toxicity | Not publicly available |

| Key Long-Term Toxic Effects | e.g., Evidence of organ damage or functional impairment (if observed) |

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

This compound acts as an antagonist at the progesterone receptor. The following diagram illustrates the general signaling pathway of progesterone, which is inhibited by this compound.

Caption: Progesterone receptor signaling pathway and the antagonistic action of this compound.

Glucocorticoid Receptor Antagonism

This compound also exhibits antagonistic activity at the glucocorticoid receptor. This can lead to a disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis.

Caption: Disinhibition of the HPA axis by this compound through glucocorticoid receptor antagonism.

Preclinical Oral Toxicity Assessment Workflow

The following diagram outlines a typical workflow for assessing the oral toxicity of a new chemical entity in a preclinical setting.

Caption: A typical workflow for preclinical oral toxicity assessment of a new drug candidate.

Conclusion

The preclinical safety and toxicity assessment of this compound (lilopristone) is a critical step in its development. While specific quantitative data from standardized toxicity studies are not publicly available, the established pharmacological profile as a potent progesterone and glucocorticoid receptor antagonist provides a basis for understanding its potential biological effects. A comprehensive evaluation following established OECD guidelines for acute, sub-chronic, and potentially chronic toxicity would be necessary to fully characterize its safety profile and establish safe dosage levels for any potential clinical applications. The information and standardized protocols outlined in this guide provide a framework for understanding the necessary steps in the safety and toxicity assessment of this compound and similar drug candidates.

References

- 1. Progesterone antagonist lilopristone: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.doc.gov [search.library.doc.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

Cellular Uptake and Distribution of ZK112993: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993 is a potent, non-competitive progesterone (B1679170) receptor (PR) antagonist.[1] Understanding its cellular uptake and distribution is critical for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide synthesizes the available information on the cellular transport and localization of this compound and related progesterone antagonists. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide draws upon data from analogous Type II progesterone antagonists, such as RU486 (Mifepristone), and general principles of steroid hormone cellular transport.

Core Concepts in Cellular Uptake of Steroidal Compounds

The cellular uptake of small, lipophilic molecules like this compound is generally governed by several mechanisms:

-

Passive Diffusion: As lipophilic molecules, steroids can readily traverse the lipid bilayer of the cell membrane.[2] This process is driven by the concentration gradient of the free drug. The lipophilicity of a compound, often estimated by its octanol/water partition coefficient, is a key determinant of its ability to cross cell membranes.[3]

-

Facilitated Diffusion: This process involves membrane-bound carrier proteins that bind to the steroid and facilitate its transport across the membrane. This mechanism is faster than simple diffusion and is saturable.

-

Active Transport: This energy-dependent process can move molecules against their concentration gradient and involves specific transporter proteins. While less common for steroid hormones, some evidence suggests the existence of active transport mechanisms for certain steroids.[4]

Quantitative Data on Cellular Uptake and Activity of Progesterone Antagonists

| Compound/Class | Cell Line/System | Key Findings | Citation(s) |

| RU486 (Mifepristone) | Human Neuroblastoma SK-N-SH cells | Dose-dependent inhibition of ³H-thymidine incorporation, with maximum effect at 10 µM. | [5] |

| RU486 (Mifepristone) | MDA-MB-231 breast cancer cells | Concentration-dependent inhibition of cell adhesion to endothelial monolayers, with significant effects at 25-100 µM. | [6] |

| Onapristone (B1677295) | T47-D and SK-BR-3 breast cancer cells | Inhibited cell growth in a manner correlated with progesterone receptor concentration. | [7] |

| Steroids (general) | LNCaP cells | Cellular uptake is rapid and structure-specific, with more lipophilic steroids reaching higher intracellular concentrations. This accumulation is largely a passive process. | [8][9] |

| Lipophilic Drugs | HeLa cells | Cellular uptake and elimination kinetics vary depending on the nanocarrier used, with some evidence for both direct diffusion and endocytosis. | [10] |

Signaling Pathway of Type II Progesterone Antagonists

This compound is classified as a Type II progesterone antagonist.[1] Unlike Type I antagonists that prevent the progesterone receptor (PR) from binding to DNA, Type II antagonists like this compound promote the binding of the PR to progesterone response elements (PREs) on the DNA. However, the antagonist-bound receptor fails to induce the necessary conformational changes to recruit coactivators and initiate transcription.[1][11] This leads to a transcriptionally inactive state, effectively blocking the action of progesterone.

Caption: Signaling pathway of this compound as a Type II progesterone antagonist.

Experimental Protocols

Detailed experimental protocols for assessing the cellular uptake and distribution of this compound are not available. However, the following are generalized methodologies commonly used for studying the cellular transport of small molecule drugs, particularly those with properties similar to steroid hormones.

Protocol 1: Cellular Uptake Assay using Radiolabeled Compound

This protocol is adapted from methodologies used for studying steroid uptake.[8]

Objective: To quantify the rate and extent of this compound uptake into cultured cells.

Materials:

-

Cultured cells (e.g., T47-D, a PR-positive breast cancer cell line)

-

Cell culture medium and supplements

-

Radiolabeled this compound (e.g., ³H-ZK112993)

-

Unlabeled this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with serum-free medium or a suitable buffer.

-

Initiation of Uptake: Add medium containing a known concentration of radiolabeled this compound to each well. For competition assays, co-incubate with an excess of unlabeled this compound.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice to ensure complete lysis.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization.

-

-

Data Analysis: Calculate the intracellular concentration of this compound at each time point and normalize to the total protein content.

Protocol 2: Subcellular Fractionation for Distribution Analysis

Objective: To determine the distribution of this compound in different cellular compartments.

Materials:

-

Cultured cells treated with this compound (radiolabeled or unlabeled)

-

Subcellular fractionation kit (commercially available kits for isolating nuclei, mitochondria, cytoplasm, etc.)

-

Analytical method for this compound quantification (e.g., liquid scintillation counting for radiolabeled compound, or LC-MS/MS for unlabeled compound)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound for a defined period.

-

Cell Harvesting: Harvest the cells by scraping or trypsinization.

-

Subcellular Fractionation: Follow the manufacturer's protocol for the subcellular fractionation kit to isolate the desired organelles (e.g., nucleus, cytoplasm, mitochondria, microsomes).

-

Quantification: Quantify the amount of this compound in each fraction using an appropriate analytical method.

-

Data Analysis: Express the amount of this compound in each fraction as a percentage of the total cellular amount to determine its subcellular distribution.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cellular uptake of a compound like this compound.

Caption: General experimental workflow for cellular uptake studies.

Conclusion

While direct experimental data on the cellular uptake and distribution of this compound is limited, the information available for other Type II progesterone antagonists and the general principles of steroid hormone transport provide a solid framework for understanding its likely behavior. This compound is expected to readily cross cell membranes due to its lipophilic nature and subsequently interact with the intracellular progesterone receptor to exert its antagonistic effects. The experimental protocols and workflows outlined in this guide offer a starting point for researchers aiming to conduct specific studies on this compound to fill the existing knowledge gaps. Future research should focus on generating quantitative data on the uptake kinetics and subcellular localization of this compound to further refine our understanding of its pharmacology.

References

- 1. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systems pharmacology of mifepristone (RU486) reveals its 47 hub targets and network: Comprehensive analysis and pharmacological focus on FAK-Src-Paxillin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular uptake and elimination of lipophilic drug delivered by nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZK112993 (Onapristone) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, also known as Onapristone, is a potent, synthetic steroid that functions as a pure progesterone (B1679170) receptor (PR) antagonist. It has been extensively utilized in preclinical animal models to investigate the role of progesterone signaling in various physiological and pathological processes, most notably in oncology. These application notes provide detailed protocols and data for the use of this compound in common animal models of cancer.

This compound is classified as a Type II progesterone antagonist. Unlike Type I antagonists which prevent the progesterone receptor from binding to DNA, Type II antagonists like this compound allow the receptor to bind to DNA but prevent the subsequent recruitment of co-activators necessary for gene transcription. This effectively blocks progesterone-mediated cellular responses.[1]

Mechanism of Action: Progesterone Receptor Antagonism

Progesterone, a steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, initiating their transcription. This signaling pathway is crucial in the development and progression of hormone-dependent cancers, such as certain types of breast and gynecological tumors.

This compound competitively binds to the PR, preventing the binding of progesterone. As a Type II antagonist, this compound-bound PR can still dimerize and bind to PREs. However, the conformation induced by this compound binding is distinct from that induced by progesterone. This altered conformation prevents the recruitment of transcriptional co-activators and may even recruit co-repressors, thereby inhibiting the transcription of progesterone-responsive genes. This leads to the anti-proliferative effects observed in hormone-sensitive cancer models.[1]

Experimental Protocols

Protocol 1: Inhibition of Hormone-Dependent MXT(+) Mouse Mammary Tumors

This protocol is designed to assess the efficacy of this compound in a hormone-dependent mouse mammary tumor model.

Materials:

-

This compound (Onapristone)

-

Castor oil

-

MXT(+) mammary tumor cells or tumor fragments

-

Female mice (e.g., B6D2F1)

-

Sterile syringes and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Animal Model:

-

Implant MXT(+) mammary tumor fragments subcutaneously into the flank of female mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Preparation of this compound Solution:

-

Prepare a stock solution by dissolving this compound in benzyl benzoate.

-

For administration, dilute the stock solution with castor oil to the final desired concentration. A common ratio is 1:10 (v/v) of benzyl benzoate to castor oil.[2] The final volume for subcutaneous injection should be approximately 0.1 mL per 20g mouse.

-

-

Dosing and Administration:

-

Divide mice into treatment and control groups.

-

Treatment Groups: Administer this compound subcutaneously at doses ranging from 0.5 to 5 mg/kg body weight.[3] A common frequency is once daily.

-

Control Group: Administer the vehicle (benzyl benzoate and castor oil mixture) subcutaneously at the same volume and frequency as the treatment groups.

-

Continue treatment for a predefined period, for example, 6 weeks.[3]

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Protocol 2: Inhibition of NMU-Induced Rat Mammary Carcinoma

This protocol outlines the use of this compound in a chemically-induced rat mammary tumor model.

Materials:

-

This compound (Onapristone)

-

N-methyl-N-nitrosourea (NMU)

-

Vehicle for this compound (e.g., benzyl benzoate and castor oil)

-

Female Sprague-Dawley rats

-

Sterile syringes and needles

-

Calipers

Procedure:

-

Tumor Induction:

-

Induce mammary tumors in female Sprague-Dawley rats by administering NMU. This is typically done via intravenous or intraperitoneal injection at a specific age (e.g., 50-60 days old).

-

Monitor the rats for tumor development by palpation.

-

-

Treatment Initiation:

-

Once tumors are established and have reached a measurable size, randomize the rats into treatment and control groups.

-

-

Preparation of this compound Solution:

-

Prepare the dosing solution as described in Protocol 1.

-

-

Dosing and Administration:

-

Treatment Groups: Administer this compound subcutaneously at doses of 5 and 10 mg/kg body weight.[3]

-

Control Group: Administer the vehicle solution.

-

The administration is typically performed daily.

-

-

Monitoring and Data Collection:

-

Measure tumor size with calipers weekly.

-

Monitor the number of tumors per rat.

-

Record animal body weight and monitor for any signs of toxicity.

-

At the study endpoint, collect tumors for further analysis.

-

Protocol 3: Human Tumor Xenografts in Nude Mice

This protocol is for evaluating this compound's effect on human progesterone receptor-positive (PR+) cancer cell lines grown as xenografts in immunodeficient mice.

Materials:

-

This compound (Onapristone)

-

PR+ human cancer cell line (e.g., T61 breast carcinoma)

-

Immunodeficient mice (e.g., nude mice)

-

Matrigel (optional, to improve tumor take rate)

-

Vehicle for this compound

-

Standard cell culture and animal handling equipment

Procedure:

-

Cell Culture and Implantation:

-

Culture the PR+ human cancer cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

-

Inject the cell suspension (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of each nude mouse.

-

-

Treatment:

-

Once tumors are established, randomize the mice into groups.

-

Prepare and administer this compound as described previously. A dose of 10 mg/kg has been shown to be effective in this model.[3]

-

-

Monitoring:

-

Monitor tumor growth, body weight, and animal health as described in the previous protocols.

-

The study duration will depend on the growth rate of the specific cell line.

-

Data Presentation

The following tables summarize the quantitative data from preclinical studies using this compound in various animal models.

Table 1: this compound Efficacy in Mouse Mammary Tumor Models

| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Duration | Outcome | Reference |

| MXT(+) Mammary Tumor (prevention) | This compound | 5 | Subcutaneous | 6 weeks | 95% tumor growth inhibition | [3] |

| MXT(+) Mammary Tumor (established) | This compound | 0.5, 1.0, 2.0 | Subcutaneous | Not specified | Strong, dose-dependent tumor growth inhibition | [3] |

| T61 Human Mammary Carcinoma Xenograft | This compound | 10 | Subcutaneous | Not specified | Significant retardation of tumor growth | [3] |

Table 2: this compound Efficacy in Rat Mammary Tumor Models

| Animal Model | Treatment | Dose (mg/kg) | Administration Route | Duration | Outcome | Reference |

| NMU-induced Mammary Carcinoma | This compound | 5 and 10 | Subcutaneous | Not specified | Dose-dependent tumor inhibition | [3] |

Table 3: this compound in Other Animal Models

| Animal Model | Purpose of Study | Dose | Administration Route | Key Finding | Reference |

| Bonnet Monkeys | Contraception | 2.5 and 5 mg/animal | Subcutaneous (every 3rd day) | Prevention of pregnancy without significant disruption of the menstrual cycle in most cases. | [2] |

| Nude Mice with Gastrointestinal Cancer Xenografts | Anti-tumor Efficacy | Not specified | Not specified | Inhibited estrogen-stimulated growth of some gastric and pancreatic tumors. | [4] |

Safety and Toxicology

Non-clinical in vitro and in vivo studies have been conducted to assess the safety profile of Onapristone. In liver-focused toxicology studies, no significant hepatotoxicities or lethalities were observed with dosing up to 30 mg/kg in animals dosed for 32 days.[1] However, in some early clinical trials, transient elevations in liver function tests were observed in a subset of patients.[5] Researchers using this compound in animal models should monitor for signs of toxicity, including changes in body weight, behavior, and, if possible, liver enzyme levels in longer-term studies.

Conclusion

This compound (Onapristone) is a valuable tool for investigating the role of progesterone receptor signaling in preclinical cancer models. The protocols and data provided here offer a comprehensive guide for researchers to effectively design and execute experiments using this potent PR antagonist. Careful attention to animal model selection, drug preparation, and dosing schedules is crucial for obtaining reproducible and meaningful results.

References

- 1. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Onapristone (ZK 98.299): a potential antiprogestin for endometrial contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor-inhibiting potential of ZK 112.993, a new progesterone antagonist, in hormone-sensitive, experimental rodent and human mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of onapristone, a progesterone antagonist, on the growth of human gastrointestinal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ZK112993 (Onapristone) Application Notes and Protocols for Oncological and Gynecological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, also known as Onapristone (B1677295), is a potent and selective progesterone (B1679170) receptor (PR) antagonist.[1] It is a synthetic steroid that binds to the progesterone receptor, thereby inhibiting the biological effects of progesterone.[2] Onapristone has been investigated for its therapeutic potential in a variety of hormone-dependent diseases, including breast cancer, endometrial cancer, ovarian cancer, and endometriosis.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from key studies, and detailed protocols for its application in preclinical research.

Mechanism of Action

Onapristone is classified as a Type I progesterone receptor antagonist.[3][5] Its primary mechanism of action involves binding to the progesterone receptor and preventing the conformational changes necessary for receptor activation.[3] Unlike progesterone agonists, which induce a conformational change that promotes receptor dimerization, DNA binding, and recruitment of coactivators, Onapristone binding leads to an inactive receptor conformation.[5] This prevents the PR from binding to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of progesterone-responsive genes that are involved in cell proliferation and survival.[3]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies involving Onapristone (this compound).

Table 1: In Vitro Efficacy of Onapristone in Breast Cancer Cell Lines [6]

| Cell Line | Receptor Status | Treatment | Growth Inhibition (%) | Cell Cycle Arrest |

| T47-D | ER+, PR+ | Onapristone | 39% | G0/G1 phase accumulation |

| SK-BR-3 | ER-, PR+ | Onapristone | 17% | G0/G1 phase accumulation |

| MDA-MB-231 | ER-, PR- | Onapristone | No inhibition | Not applicable |

Table 2: Clinical Efficacy of Onapristone in Breast Cancer

| Study Population | Treatment Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |

| Locally advanced or elderly primary breast cancer | 100 mg/day Onapristone | 56% (Partial Response) | 67% | [7] |

| Tamoxifen-resistant metastatic breast cancer | Onapristone ER | 25% | 50% | [8] |

Table 3: Clinical Efficacy of Onapristone in Gynecological Cancers (Phase I/II Trials)

| Cancer Type | Treatment Regimen | Clinical Benefit Rate (CBR) at ≥24 weeks | Reference |

| Endometrial Carcinoma | Onapristone ER (10-50 mg BID) | Observed in 9 of 52 patients (across all cancer types) | [3][9] |

| Ovarian Cancer | Onapristone ER (10-50 mg BID) | Observed in 9 of 52 patients (across all cancer types) | [3][9] |

| Recurrent Granulosa Cell Ovarian Cancer | 50 mg Onapristone ER BID | 17% (in heavily pre-treated patients) | [8] |

Table 4: Pharmacokinetic Parameters of Onapristone Extended-Release (ER) Formulation [10]

| Dose | Mean AUC0-24h (ng*hr/mL) | CV% |

| 10 mg | 14610 | 40 |

| 20 mg | 29870 | 25 |

| 30 mg | 39470 | 18 |

| 40 mg | 56000 | 27 |

| 50 mg | 72090 | 15 |

Experimental Protocols

Cell-Based Assays

This protocol is designed to assess the anti-proliferative effects of Onapristone on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., T47-D, SK-BR-3, MDA-MB-231)[6]

-

Complete growth medium (specific to cell line)

-

Onapristone (this compound)

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Onapristone in complete growth medium. Remove the medium from the wells and add 100 µL of the Onapristone dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

This protocol is to determine the effect of Onapristone on the expression of key cell cycle regulatory proteins.

Materials:

-

Treated cell lysates (from a separate experiment where cells are treated with Onapristone)

-

Protein extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)[11][12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Animal Models

This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo anti-tumor activity of Onapristone.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Matrigel (optional)

-

Onapristone (this compound)

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Culture the breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment: Administer Onapristone (e.g., daily oral gavage) or vehicle to the respective groups. Dosing will depend on the specific study design.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the animals as a measure of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals, and excise the tumors for further analysis (e.g., histology, Western blot).

This protocol outlines the creation of a rat model of endometriosis to study the efficacy of Onapristone.[15][16]

Materials:

-

Female Sprague-Dawley or Wistar rats

-

Surgical instruments

-

Sutures

-

Onapristone (this compound)

-

Vehicle for in vivo administration

Protocol:

-

Surgical Induction: Anesthetize a donor rat and perform a laparotomy to expose the uterine horns. Excise a segment of the uterine horn and place it in sterile saline.

-

Implantation: In a recipient rat under anesthesia, make a small incision in the abdominal wall. Suture small pieces of the donor uterine tissue (e.g., 5x5 mm) to the peritoneal wall or other desired locations.

-

Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesics.

-

Lesion Development: Allow several weeks for the endometriotic lesions to establish and grow.

-

Treatment: Randomize the rats into treatment and control groups and administer Onapristone or vehicle for a defined period.

-

Evaluation: At the end of the treatment period, euthanize the rats and surgically expose the abdominal cavity. Measure the size and number of endometriotic lesions. The lesions can be excised for histological analysis.

Disclaimer